Benzylamine, N-(3-chloropropyl)-N-methyl-, hydrochloride
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Overview
Description
Benzylamine, N-(3-chloropropyl)-N-methyl-, hydrochloride is a chemical compound that belongs to the class of substituted benzylamines It is characterized by the presence of a benzylamine moiety substituted with a 3-chloropropyl and a methyl group, and it is typically found in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, N-(3-chloropropyl)-N-methyl-, hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Another approach involves the use of N-methylbenzylamine as a starting material, which is reacted with 3-chloropropyl chloride under similar conditions. The reaction mixture is then purified, and the hydrochloride salt is obtained by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzylamine, N-(3-chloropropyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include secondary or tertiary amines.
Scientific Research Applications
Benzylamine, N-(3-chloropropyl)-N-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Benzylamine, N-(3-chloropropyl)-N-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simple benzylamine without the 3-chloropropyl and methyl substitutions.
N-Methylbenzylamine: Benzylamine with a methyl group attached to the nitrogen atom.
3-Chloropropylamine: An amine with a 3-chloropropyl group but without the benzyl or methyl groups.
Uniqueness
Benzylamine, N-(3-chloropropyl)-N-methyl-, hydrochloride is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the 3-chloropropyl group allows for unique substitution reactions, while the methyl group influences its steric and electronic properties. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
benzyl-(3-chloropropyl)-methylazanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-13(9-5-8-12)10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFFXGHQCYMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CCCCl)CC1=CC=CC=C1.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5814-44-8 |
Source
|
Record name | Benzylamine, N-(3-chloropropyl)-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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